molecular formula C14H16O B2966739 (R)-2-Methyl-3-(1-naphthyl)-1-propanol CAS No. 171667-29-1

(R)-2-Methyl-3-(1-naphthyl)-1-propanol

Cat. No. B2966739
CAS RN: 171667-29-1
M. Wt: 200.281
InChI Key: SHIFEQUXADCRQX-LLVKDONJSA-N
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Description

“®-(+)-1-(1-Naphthyl)ethylamine” is used in chiral synthesis in organic reactions, including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .


Synthesis Analysis

This compound has been used in the synthesis of the calcimimetic drug cinacalcet hydrochloride . The ω-transaminase from Arthrobacter sp. was engineered for producing ®-(+)-1-(1-naphthyl)ethylamine by asymmetric reduction of 1-acetonaphthone .


Chemical Reactions Analysis

The chemical reactions of 1-Naphthol, a related compound, include its tautomerism, which produces a small amount of the keto tautomer. This tautomerism leads to the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .


Physical And Chemical Properties Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is a transparent yellowish liquid . It has a molecular mass of 171.24 .

Safety and Hazards

“®-(+)-1-(1-Naphthyl)ethylamine” is considered hazardous. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

“®-(+)-1-(1-Naphthyl)ethylamine” is a key chiral intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride . It has potential for further applications in the pharmaceutical industry.

properties

IUPAC Name

(2R)-2-methyl-3-naphthalen-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIFEQUXADCRQX-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methyl-3-(1-naphthyl)-1-propanol

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